![molecular formula C14H19N3O3 B11846534 N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide](/img/structure/B11846534.png)
N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(苯并[d][1,3]二氧杂环戊烯-5-基)-2-(1,4-二氮杂环庚烷-1-基)乙酰胺是一种复杂的有机化合物 , 其结构独特,包含苯并二氧杂环戊烯环和二氮杂环庚烷部分。
准备方法
合成路线和反应条件
N-(苯并[d][1,3]二氧杂环戊烯-5-基)-2-(1,4-二氮杂环庚烷-1-基)乙酰胺的合成通常涉及苯并[d][1,3]二氧杂环戊烯衍生物与伯胺的酰胺化反应。 一种常见的方法是在室温下使用乙腈中的碘化亚铜(CuI)和碳酸氢钠(NaHCO₃) 。该反应促进了所需酰胺键的形成。
工业生产方法
文献中没有详细记载这种化合物的工业生产方法。大规模合成可能涉及优化上述合成路线以确保高产率和纯度,并可能结合连续流技术和自动化系统以提高效率和可扩展性。
化学反应分析
反应类型
N-(苯并[d][1,3]二氧杂环戊烯-5-基)-2-(1,4-二氮杂环庚烷-1-基)乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化衍生物。
还原: 可以进行还原反应以修饰分子中的官能团。
取代: 苯并二氧杂环戊烯环可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 可以使用高锰酸钾(KMnO₄)或三氧化铬(CrO₃)等常用氧化剂。
还原: 通常使用氢化锂铝(LiAlH₄)或硼氢化钠(NaBH₄)等还原剂。
取代: 可以使用溴(Br₂)或硝酸(HNO₃)等试剂促进亲电芳香取代。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能生成羧酸或酮,而取代反应可以在苯并二氧杂环戊烯环上引入各种官能团。
科学研究应用
N-(苯并[d][1,3]二氧杂环戊烯-5-基)-2-(1,4-二氮杂环庚烷-1-基)乙酰胺在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括酶抑制和受体结合。
医药: 探索其潜在的治疗作用,特别是在开发新药物方面。
工业: 用于生产特种化学品和材料。
作用机制
N-(苯并[d][1,3]二氧杂环戊烯-5-基)-2-(1,4-二氮杂环庚烷-1-基)乙酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。苯并二氧杂环戊烯环和二氮杂环庚烷部分可能有助于其结合亲和力和特异性。确切的途径和靶标可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
N-(苯并[d][1,3]二氧杂环戊烯-5-基)乙酰胺: 缺少二氮杂环庚烷部分,但具有苯并二氧杂环戊烯结构。
N-(6-硝基-苯并[d][1,3]二氧杂环戊烯-5-基)乙酰胺: 含有硝基,可以改变其化学性质和反应性。
N-(苯并[d][1,3]二氧杂环戊烯-5-基)-3-(4-异丁基-苯基)丙烯酰胺: 具有丙烯酰胺基团,提供不同的生物学和化学特性。
独特性
N-(苯并[d][1,3]二氧杂环戊烯-5-基)-2-(1,4-二氮杂环庚烷-1-基)乙酰胺的独特之处在于它同时包含苯并二氧杂环戊烯环和二氮杂环庚烷部分,赋予其独特的化学和生物学性质。这种结构特征的组合使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide |
InChI |
InChI=1S/C14H19N3O3/c18-14(9-17-6-1-4-15-5-7-17)16-11-2-3-12-13(8-11)20-10-19-12/h2-3,8,15H,1,4-7,9-10H2,(H,16,18) |
InChI 键 |
QGIWAHIHCGFITG-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(C1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





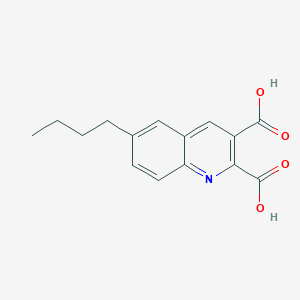

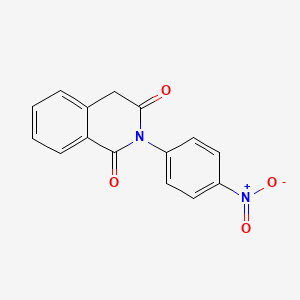
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)

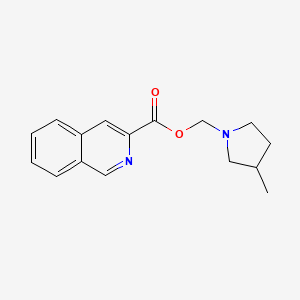
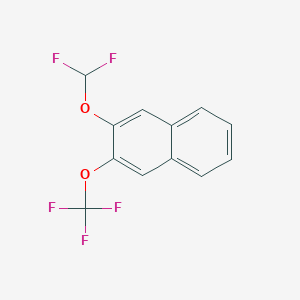
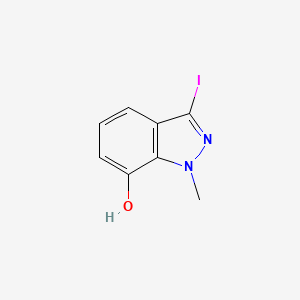
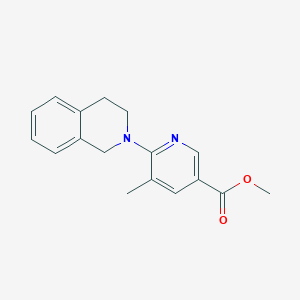
![1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine](/img/structure/B11846517.png)
